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An In-depth Technical Guide to the Discovery and History of Non-Cyanide Gold Sulfite Plating

Introduction
For over a century, gold electroplating was dominated by cyanide-based electrolytes, prized for

their stability and efficiency. However, the extreme toxicity of cyanide and its incompatibility with

photoresists used in the burgeoning electronics industry of the mid-20th century spurred a

search for safer, more versatile alternatives.[1][2][3] Among the various non-cyanide systems

explored, those based on the gold sulfite complex have emerged as the most commercially

successful and widely adopted replacement. This guide provides a comprehensive overview of

the discovery, historical development, and technical principles of non-cyanide gold sulfite

plating, tailored for researchers and professionals in materials science and electronics

fabrication.

The primary advantages of sulfite-based gold plating baths include their reduced toxicity,

excellent compatibility with photoresists, and the ability to produce smooth, ductile, and pure

gold deposits.[1][4] These characteristics make them particularly suitable for applications in

microelectronics, optoelectronics, and microsystems, such as the fabrication of gold bumps for

flip-chip bonding, wire bonding pads, and high-frequency components.[1][5]

Historical Development
The concept of using a gold sulfite complex for plating dates back to the mid-19th century,

though its practical application remained dormant for over a hundred years. The modern era of
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sulfite plating began in the 1960s, driven by the needs of the electronics industry.

1842: The use of a gold sulfite complex for gold plating is first known.[1][4]

1940s-1950s: The rapid growth of the electronics industry creates a demand for high-purity,

functional gold deposits and highlights the limitations of cyanide baths, which attack the

photoresists used to pattern circuits.[1][2]

1962: The first modern patents for electroplating solutions containing gold in the form of a

soluble sulfite complex are filed. These initial commercial formulations were stable only at a

high pH, typically between 9 and 11.[6][7]

1969: Researchers report that the addition of organic polyamines, such as ethylenediamine,

can stabilize sulfite-based plating solutions at a lower pH of around 6.5, expanding their

operational window.[6][7]

1990s-Present: Further research focuses on improving bath stability at near-neutral or

slightly acidic pH, enhancing deposit characteristics, and developing specialized formulations

for applications like wafer bumping and dental electroforming.[4][6][7][8] The introduction of

ammonium gold sulfite systems offered deposits with lower internal stress compared to those

from sodium or potassium-based baths.[4][5]

Timeline of Gold Sulfite Plating Development

1842
First known use of gold sulfite complex for plating

1940s-1950s
Electronics industry boom drives need for non-cyanide alternative

1962
First commercial sulfite baths developed; operated at high pH (>8.0)

1969
Polyamines used to stabilize baths at lower pH (~6.5)

1990s-Present
Development of near-neutral pH baths and ammonium-based systems for low-stress deposits
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Key milestones in the history of gold sulfite plating.

Core Chemical Principles
The electrodeposition of gold from a sulfite bath involves the reduction of a gold(I) complex.

The gold is stabilized in the electrolyte as the diamminodisulfitoaurate(I) complex, [Au(SO₃)₂]³⁻.

[4] While this complex is significantly less stable than the dicyanoaurate(I) complex,
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[Au(CN)₂]⁻, its stability is sufficient for practical electroplating applications, especially under

alkaline conditions.[5]

The overall cathodic reaction is a direct one-electron reduction:

[Au(SO₃)₂]³⁻ + e⁻ → Au(s) + 2SO₃²⁻

The bath's pH is a critical parameter. Traditionally, sulfite baths were operated at a pH above 9

to ensure the stability of the sulfite ion.[8] However, operating at a lower, near-neutral pH is

often desirable to ensure compatibility with sensitive photoresists.[1] Modern formulations

achieve stability at lower pH values (as low as 4.0) through the use of stabilizing additives like

organic polyamines and aromatic nitro compounds.[6][7][8]
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Electrochemical pathway for gold deposition.

Quantitative Data: Bath Composition and Properties
The composition of a gold sulfite plating bath and its operating conditions directly influence the

properties of the resulting gold deposit. Additives are often used to refine the grain structure,

improve brightness, and modify the physical properties of the deposit.
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Table 1: Typical Gold Sulfite Bath Compositions and
Operating Conditions

Parameter General Purpose[1][9] Wafer Bumping[4]

Gold Source (NH₄)₃{Au(SO₃)₂} Ammonium Gold Sulfite

Gold Content 8 - 12 g/L 8 - 12 g/L

Free Sulfite - 80 - 120 g/L

pH 6.0 - 9.5 6.7 - 7.5

Temperature 40 - 55 °C 45 - 55 °C

Current Density 0.15 - 0.5 A/dm² 0.5 A/dm²

Agitation Magnetic Stirring Mechanical/Flow

Additives Arsenic (brightener) Bismuth (grain refiner)

Table 2: Comparison of Deposit Properties
Property Cyanide Gold Sulfite Gold (Unalloyed)

Purity 99.7 - 99.9% > 99.99%[4]

Hardness (Knoop) 120 - 300 (Hard Gold) 50 - 90[4][8]

Appearance Bright Semi-bright to Bright

Internal Stress Variable (can be high) Low[4][5]

Ductility Good Excellent[1][4]

Photoresist Comp. Poor Excellent[1][5]

Experimental Protocols
This section outlines a typical laboratory-scale protocol for gold sulfite electroplating for

microfabrication applications, based on established methodologies.[9][10]

Substrate Preparation
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Seed Layer Deposition: A conductive seed layer is deposited onto the substrate (e.g., a

silicon wafer) using physical vapor deposition (e.g., e-beam evaporation or sputtering). A

typical layer stack is 50 nm of Titanium (for adhesion) followed by 200 nm of Gold.[9]

Photolithography: A photoresist (e.g., AZ-4533) is spin-coated onto the substrate to the

desired thickness.

Patterning: The resist is exposed to UV light through a photomask and then developed,

creating a mold that defines the areas to be plated.

Hard Bake: The patterned resist is hard-baked (e.g., 105-120 °C for 30 minutes) to improve

its stability in the plating solution.[9]

Electroplating Workflow
Bath Preparation: Prepare the gold sulfite electrolyte according to the desired formulation

(see Table 1) in a suitable plating tank. Heat the solution to the target operating temperature.

Electrode Setup:

Working Electrode: The patterned substrate is mounted onto a holder, making electrical

contact with the seed layer.

Anode (Counter Electrode): A platinized titanium mesh or gold wire is used as the anode.

Reference Electrode (Optional): For precise potential control (potentiostatic plating), a

reference electrode (e.g., mercury sulfate) can be used in a 3-electrode configuration.[10]

Immersion and Plating: The substrate is immersed in the plating solution. A direct current is

applied at the specified current density. Agitation (e.g., magnetic stirring or sample rotation)

is maintained throughout the process to ensure uniform deposition.[9]

Monitoring: The current and voltage are monitored. For a defined plating area, the plating

time determines the final deposit thickness (e.g., a rate of ~8 µm/hour at 0.2-0.4 A/dm²).[9]

Post-Plating Analysis
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Resist Strip: After plating, the substrate is rinsed with deionized water. The photoresist is

stripped using a suitable solvent (e.g., acetone). An oxygen plasma clean can be used to

remove any residual resist.[9]

Seed Layer Etch: The exposed seed layer between the plated structures is removed by wet

or dry etching.

Characterization: The plated gold structures are characterized using techniques such as:

Profilometry (e.g., Tencor Alpha-step): To measure the height and uniformity of the

deposits.[9]

Scanning Electron Microscopy (SEM): To evaluate surface morphology, smoothness, and

shape fidelity.[9]
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Experimental Plating Workflow
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A typical workflow for gold sulfite electroplating.
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Conclusion
The development of non-cyanide gold sulfite plating represents a significant advancement in

electrodeposition technology, driven by the dual needs for enhanced workplace safety and

compatibility with microfabrication processes. From its first mention in the 19th century to its

refinement for modern semiconductor applications, the sulfite-based system has proven to be a

robust and versatile alternative to traditional cyanide baths. Its ability to produce pure, low-

stress, and ductile gold deposits makes it an indispensable tool for researchers and engineers

in high-technology fields. Continued research is likely to focus on further enhancing bath

stability, developing novel additives for specific applications, and improving deposition rates for

high-volume manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 911metallurgist.com [911metallurgist.com]

2. History of Electroplating - Sharretts Plating Company [sharrettsplating.com]

3. Gold Sulfite - 911Metallurgist [911metallurgist.com]

4. sterc.org [sterc.org]

5. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

6. patents.justia.com [patents.justia.com]

7. US5277790A - Non-cyanide electroplating solution for gold or alloys thereof - Google
Patents [patents.google.com]

8. sterc.org [sterc.org]

9. pure.tue.nl [pure.tue.nl]

10. Gold electroplating for high aspect ratio X-ray optics | X-Ray Tomography Group | PSI
[psi.ch]

To cite this document: BenchChem. [Discovery and history of non-cyanide gold sulfite
plating]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b096053?utm_src=pdf-custom-synthesis
https://www.911metallurgist.com/wp-content/uploads/2016/10/Non-Cyanide-Electrolytes-for-Gold-Plating.pdf
https://www.sharrettsplating.com/blog/history-of-electroplating/
https://www.911metallurgist.com/blog/gold-sulfite/
https://sterc.org/pdf/sf2003/sf0330.pdf
https://eprints.ncl.ac.uk/FILE_STORE/PRODUCTION/56789/7753BA47-FA6A-4D34-AA02-AE7CA39E4377.PDF
https://patents.justia.com/patent/5277790
https://patents.google.com/patent/US5277790A/en
https://patents.google.com/patent/US5277790A/en
https://sterc.org/pdf/10493075.pdf
https://pure.tue.nl/ws/files/1497853/731617740003075.pdf
https://www.psi.ch/en/x-ray-tomography-group/gold-electroplating-for-high-aspect-ratio-x-ray-optics
https://www.psi.ch/en/x-ray-tomography-group/gold-electroplating-for-high-aspect-ratio-x-ray-optics
https://www.benchchem.com/product/b096053#discovery-and-history-of-non-cyanide-gold-sulfite-plating
https://www.benchchem.com/product/b096053#discovery-and-history-of-non-cyanide-gold-sulfite-plating
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b096053#discovery-and-history-of-non-cyanide-gold-
sulfite-plating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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